5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, a thiol group, and a dichlorobenzyl ether moiety
Scientific Research Applications
5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit antimicrobial, antifungal, or anticancer properties, making it of interest in pharmaceutical research.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common route starts with the preparation of the 2-thienyl-4-methyl-4H-1,2,4-triazole-3-thiol core, followed by the introduction of the 2,4-dichlorobenzyl group through an etherification reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the etherification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the thienyl group.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the dichlorobenzyl moiety.
Mechanism of Action
The mechanism of action of 5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it could bind to a particular enzyme’s active site, blocking its activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-{3-[(2,4-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-4-imidazolidinone
- 5-{3-[(2,4-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, 5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3OS2/c1-19-13(17-18-14(19)21)12-11(4-5-22-12)20-7-8-2-3-9(15)6-10(8)16/h2-6H,7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJSZCSLQQMCEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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